N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
The compound N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic small molecule featuring a fused indazole core linked to a pyridine-pyrrolidine scaffold and a 3-methyl-1,2,4-oxadiazole moiety. Key features include:
- Indazole-carboxamide backbone: Provides rigidity and hydrogen-bonding capacity, often critical for target engagement.
- Oxadiazole-pyridine-pyrrolidine system: Enhances metabolic stability and lipophilicity, with the oxadiazole acting as a bioisostere for ester or amide groups.
- 3-Methyl substitution: Likely optimizes steric and electronic properties for receptor binding.
Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) may underpin its structural elucidation, as this software is widely employed for small-molecule crystallography .
Properties
IUPAC Name |
N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-12-22-20(29-26-12)13-6-7-17(21-10-13)27-9-8-14(11-27)23-19(28)18-15-4-2-3-5-16(15)24-25-18/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNWBUQDBOVKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=NNC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines multiple pharmacophores. Its molecular formula is with a molecular weight of approximately 351.43 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The introduction of electron-withdrawing groups (EWGs) in the structure has been shown to enhance its cytotoxicity against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the efficacy of oxadiazole derivatives, compounds similar to N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole demonstrated significant activity with IC50 values in the low micromolar range against MCF-7 and HCT116 cell lines. The mechanism involved cell cycle arrest at the G1 phase and apoptosis induction via caspase activation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.48 |
| Example B | HCT116 | 0.78 |
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interfere with cellular machinery involved in DNA replication and repair processes.
3. Inhibition of Enzymes
The compound has also been studied for its potential to inhibit specific enzymes related to cancer progression. For instance, it showed promising results in inhibiting histone deacetylases (HDACs), which are known to play a crucial role in tumorigenesis.
Enzyme Inhibition Study
In vitro assays indicated that derivatives with similar oxadiazole structures could inhibit HDAC activity up to 90% at concentrations as low as 20 nM .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the oxadiazole ring significantly influence biological activity. The presence of methyl groups and specific substitutions on the aromatic rings were found to enhance anticancer properties.
Key Findings:
- EWGs at strategic positions increase potency.
- Methyl substitutions enhance lipophilicity and cellular uptake.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The oxadiazole moiety likely confers resistance to cytochrome P450 enzymes, a limitation in ’s carboximidamide derivatives.
- Binding Efficiency : The indazole core may improve binding to hydrophobic pockets in target proteins compared to less rigid pyrazoles.
- Synthetic Feasibility : Modular synthesis via fragment coupling (e.g., using reactions from Drug Guru™’s framework ) could streamline optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
